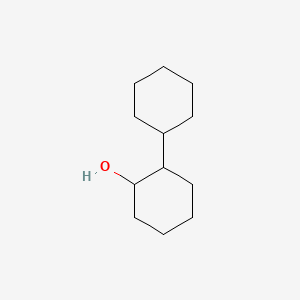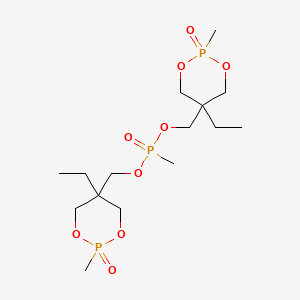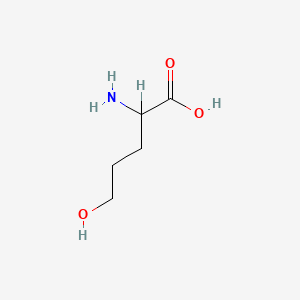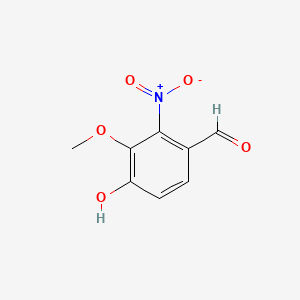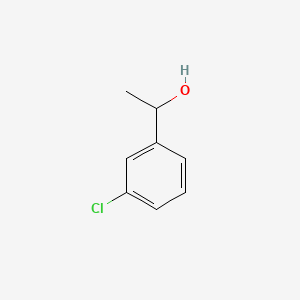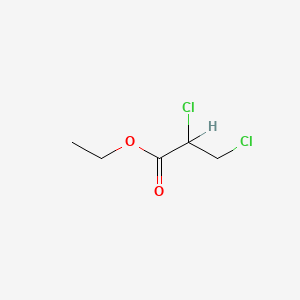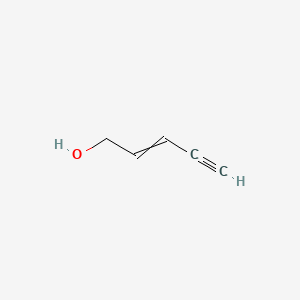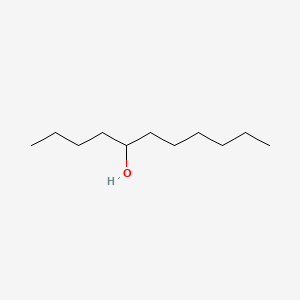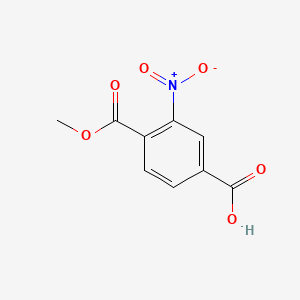
Peroxyneodecanoic acid, tert-butyl ester
Descripción general
Descripción
Peroxyneodecanoic acid, tert-butyl ester, also known as Tert-Butyl Peroxyneodecanoate, is a solid peroxide that is sensitive to heat . It is used as a low-temperature initiator for the radical-catalyzed polymerization of vinyl monomers . Its explosion hazard is mitigated by mixing the peroxide in a solvent slurry .
Synthesis Analysis
Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice . One of the classical methods involves mineral acid-catalyzed addition of isobutene to amino acids . This process is considered hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .Molecular Structure Analysis
The molecular formula of this compound is C14H28O3 . Its molecular weight is 244.37 .Chemical Reactions Analysis
Tert-Butyl Peroxyneodecanoate is known to explode with great violence when rapidly heated to a critical temperature . The pure form is shock sensitive and detonable . It belongs to the reactive group of Organic Peroxides .Physical and Chemical Properties Analysis
This compound is sensitive to heat and must be stored with stringent temperature control measures . It does not react rapidly with air or water .Aplicaciones Científicas De Investigación
Synthesis and Polymerization Applications
Direct Synthesis in Organic Chemistry : Tertiary butyl esters, including Peroxyneodecanoic acid, tert-butyl ester, are significant in synthetic organic chemistry. A method for introducing the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed. This approach is more efficient and sustainable than traditional batch methods (Degennaro et al., 2016).
Preparation via Cross-Coupling Reactions : Tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate using palladium acetate and triphenylphosphine as a catalyst system. This method produces high yields and applies to a range of substrates (Li et al., 2014).
Atom Transfer Radical Polymerization : The atom transfer radical polymerization (ATRP) of tert-butyl acrylate has been reported. This method, utilizing a specific catalyst system, results in controlled polymerization and produces low molecular weight polymers with narrow distributions. It's a critical technique in polymer science (Davis and Matyjaszewski, 2000).
Chemical Reactions and Processes
Kinetics of Acylation Reactions : The kinetics of acylation reactions involving tert-butyl hydroperoxide have been studied. These studies are crucial for understanding the reaction mechanisms and rates in the formation of peroxy esters (Antonovskii & Yanaeva, 1981).
Calorimetric Study in Ester Synthesis : Calorimetric investigations have been conducted on the synthesis of peroxycarboxylic esters, including tert-Butyl and tert-Amyl peroxycarboxylic ester. This research is essential for understanding the thermal process safety and hazard potential involved in these reactions (Fritzsche & Knorr, 2009).
Microreactors in Peroxide Synthesis : Microreactors have been used to synthesize peroxymonocarboxylic esters, including tert-butyl peroxypivalate and tert-butyl peroxy-2-ethylhexanoate. This approach offers efficient heat removal and increased safety for highly exothermic reactions (Illg, Knorr, & Fritzsche, 2015).
Mecanismo De Acción
Safety and Hazards
Tert-Butyl Peroxyneodecanoate is explosive and a strong oxidizing agent . It may explode from heat, contamination, or loss of temperature control . It may ignite combustibles and may ignite spontaneously if exposed to air . It may be ignited by heat, sparks, or flames . Containers may explode when heated . Runoff may create a fire or explosion hazard .
Direcciones Futuras
There is an increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . This has led to the development of a variety of different approaches . Future research may focus on developing safer and more efficient methods for the synthesis of tert-butyl esters.
Propiedades
IUPAC Name |
tert-butyl 7,7-dimethyloctaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-13(2,3)11-9-7-8-10-12(15)16-17-14(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOALOSNPWTWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883128 | |
| Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26748-41-4, 1414415-51-2 | |
| Record name | tert-Butyl peroxyneodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026748414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


